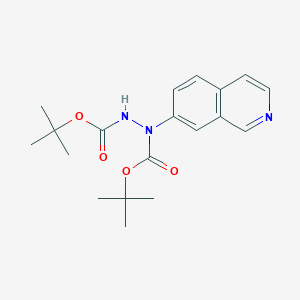

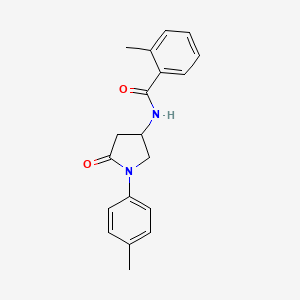

![molecular formula C26H30N4O2 B2515453 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912903-90-3](/img/structure/B2515453.png)

1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

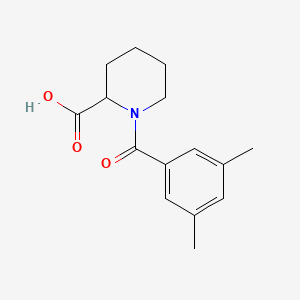

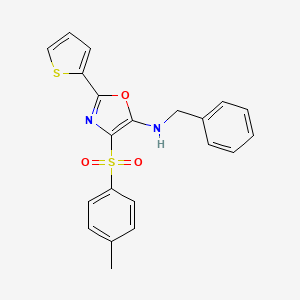

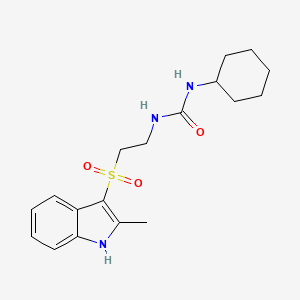

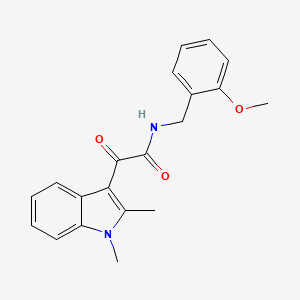

The compound “1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It is related to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole compound has been successfully synthesized via a multistep pathway starting from 2-phenylindole .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, analytical TLC were carried out on 0.25 precoated silica gel plates and visualization of compounds after UV light irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound 4-(2-Piperidin-1-yl-ethyl)-phenylamine has a molecular weight of 204.31 .Applications De Recherche Scientifique

- STK884145 exhibits high cytotoxic potential against several leukemia cell lines, including K562, HL60, U937, U266, and Jurkat cells . Researchers have explored its use as a potential antitumor agent, particularly in leukemia therapy.

- The compound belongs to the indole heterocyclic class, which has attracted attention for its diverse biological activities. Indole derivatives serve as intermediates for various heterocycles, including antiviral, antiparasitic, and antitumor agents .

- STK884145 has been synthesized via a multistep pathway starting from 2-phenylindole. Its structure has been characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .

- Researchers have explored STK884145’s pharmacological activity, particularly in the context of cancer chemotherapy. Its unique benzimidazolyl-piperidinyl-benzylphenylindole structure contributes to its potential therapeutic effects .

- As an extension of previous work, scientists have synthesized STK884145 as a new analogue of the previously identified 3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole. This substitution aims to enhance its anticancer properties .

Anticancer Activity

Indole Derivatives

Structural Characterization

Pharmacological Potential

Novel Analogue Development

Safety and Hazards

Orientations Futures

The future directions in the research of similar compounds involve the design of new therapeutics, which could act as anti-leukemic agents with less or minimal side effects . The piperidine nucleus is considered a pivotal cornerstone in the production of drugs, and its byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

Mécanisme D'action

Target of Action

Similar compounds have shown high cytotoxic potential against various leukemia cell lines . Therefore, it’s plausible that STK884145 may also target leukemia cells or related pathways.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that stk884145 might interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity and triggering a series of biochemical reactions .

Biochemical Pathways

Similar compounds have been reported to have antiproliferative activity, suggesting that they may affect cell division and growth pathways

Result of Action

Similar compounds have shown high cytotoxic potential against various leukemia cell lines , suggesting that STK884145 might also have similar effects.

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-2-19-10-12-21(13-11-19)29-17-20(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-3-7-15-28/h4-5,8-13,20H,2-3,6-7,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZQIUQVGEROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)